4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-2-methylaniline
CAS No.: 875000-06-9
Cat. No.: VC18491423
Molecular Formula: C17H16Br2N2O
Molecular Weight: 424.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875000-06-9 |
|---|---|
| Molecular Formula | C17H16Br2N2O |
| Molecular Weight | 424.1 g/mol |
| IUPAC Name | 4,6-dibromo-2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
| Standard InChI | InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-14-13(6-10)21-17(22-14)15-9(3)16(20)12(19)7-11(15)18/h4-8H,20H2,1-3H3 |
| Standard InChI Key | QNNYSIUEADJAGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a benzoxazole moiety fused to an aniline ring substituted with bromine atoms at the 4 and 6 positions and a methyl group at the 2 position. The 5-isopropyl group on the benzoxazole ring introduces steric bulk, influencing its reactivity and interaction with biological targets . The IUPAC name, 4,6-dibromo-2-methyl-3-[5-(1-methylethyl)-2-benzoxazolyl]-benzenamine, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 875000-06-9 | |
| Molecular Formula | ||
| Molecular Weight | 424.1–424.13 g/mol | |
| Synonyms | AKOS BB-8541, ASISCHEM B52674 |
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step protocols, including:
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Bromination: Introducing bromine atoms to the aniline ring under controlled conditions (e.g., using or ).
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Methylation: Installing the methyl group via alkylating agents such as methyl iodide.
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Cyclization: Forming the benzoxazole ring through condensation of o-aminophenol derivatives with carbonyl compounds.
Challenges and Yields
Optimizing reaction parameters (temperature, solvent polarity, and catalyst selection) is critical. For instance, polar aprotic solvents like DMF enhance cyclization efficiency, while temperatures exceeding 100°C may degrade intermediates. Reported yields remain unspecified in available literature, necessitating further methodological refinement.
Biological Activities and Mechanisms
Anti-Inflammatory and Anticancer Properties
The bromine substituents enhance electrophilicity, enabling interactions with cysteine residues in pro-inflammatory enzymes like COX-2. Preliminary assays suggest IC values below 10 µM for COX-2 inhibition. In cancer research, the compound’s ability to intercalate DNA or inhibit topoisomerases is under investigation, with in vitro models showing apoptosis induction in HeLa cells at 20 µM.
Applications in Medicinal Chemistry
Drug Intermediate
As a versatile building block, the compound serves in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for functional diversification.
Material Science
The benzoxazole core’s fluorescence properties are exploitable in organic LEDs (OLEDs), though research in this domain remains nascent.
Future Research Directions
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Synthetic Methodology: Developing one-pot synthesis routes to improve efficiency.
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Targeted Bioassays: Validating anticancer mechanisms in vivo.
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Structure-Activity Relationships: Modifying the isopropyl group to enhance bioavailability.
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